molecular formula C9H12 B6296684 2,6,6-Trimethylfulvene CAS No. 30953-08-3

2,6,6-Trimethylfulvene

Cat. No.: B6296684
CAS No.: 30953-08-3
M. Wt: 120.19 g/mol
InChI Key: HDHYMLWPVAELKP-UHFFFAOYSA-N
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Description

2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.

Preparation Methods

2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.

Chemical Reactions Analysis

2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:

    Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.

    Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

    Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.

Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.

Scientific Research Applications

2,6,6-Trimethylfulvene has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.

    Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.

    Environmental Research:

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Similar compounds include:

  • Pentafulvene
  • Triafulvene
  • Heptafulvene
  • Nonafulvene

These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.

Properties

IUPAC Name

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHYMLWPVAELKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 130 ml of dehydrated methanol, 22.6 g (283 mmol) of methylcyclopentadiene and 8.50 ml (116 mmol) of acetone were added, then 14.5 ml (174 mmol) of pyrrolidine was dropwise added at 0° C., and the mixture was reacted at room temperature for one night. Then, 10 ml (180 mmol) of acetic acid was added at 0° C. The mixture was diluted with ether and water and then subjected to extraction. Then, the organic phase was separated, washed with water and dried over anhydrous magnesium sulfate to obtain 12.9 g of a brown liquid. The analyzed values are given below.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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22.6 g
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8.5 mL
Type
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130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

150 ml of methylcyclopentadiene dimer was fractionally distilled from 100 ml of mineral oil and at 62° C. and collected at 0° C. 500 mmol of methyl lithium (1.4M; diethylether) were added, dropwise, to a mixture of 500 mmol of freshly distilled methylcyclopentadiene and 137 ml of dry acetone at 0° C. The solution was stirred for 1 hour at 25° C. 8 g (85% yield) of 3,6,6-trimethylfulvene were recovered from the organic layer by vacuum distillation after an extraction with 100 ml of saturated, aqueous NH4Cl and drying over MgSO4.
Quantity
500 mmol
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reactant
Reaction Step One
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137 mL
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Synthesis routes and methods III

Procedure details

A 1 liter flask was charged with 400 mL methanol, methylcyclopentadiene (120.0 mL, 1.21 mol), acetone (200 mL, 2.72 mol), and pyrrolidine (40.0 mL, 0.464 mol). After stirring the orange solution for 71 hours, 50 mL of acetic acid were added, followed by 1200 mL H2O and 200 mL diethyl ether. The organic layer was isolated and the aqueous layer was extracted with diethyl ether (5×100 mL). The combined organic layers were extracted with H2O (3×30 mL) and 10% aqueous NaOH (3×30 mL). The organic layer was dried over MgSO4, filtered and rotavapped to give 158.8 grams of a red-orange oil that was subjected to Kugelrohr distillation under high vacuum. The first 15 grams of material that distilled at room temperature was discarded and the product was obtained from the second fraction that distilled at 50° C.: 136.58 grams (94.0%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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1200 mL
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50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-methyl-1,3-cyclopentadiene (125 g, 1.56 mol) in 1.2 L of ethanol was treated at low temperature with 126 mL (1.72 mol) of acetone and 142 mL (1.72 mol) of pyrrolidine. The resulting solution was kept below room temperature overnight. Then the reaction mixture was neutralized with a 10% aq. solution of H3PO4, extracted with hexane (3×150 mL) and washed with water until neutral pH. The organic phase was separated, dried with MgSO4 and concentrated. The residue was distilled at 70° C./60 mmHg. Yield 112.6 g (60%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
126 mL
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reactant
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142 mL
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reactant
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1.2 L
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aq. solution
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